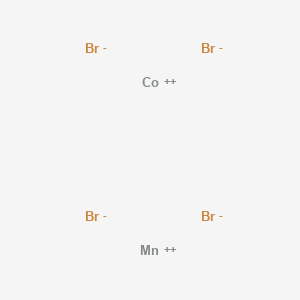
1,1'-(But-1-en-3-yne-1,4-diyl)bis(4-methoxybenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-methoxybenzene) is an organic compound with the molecular formula C18H16O2 It is characterized by the presence of two methoxybenzene groups connected by a buten-3-yne linker
Preparation Methods
The synthesis of 1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-methoxybenzene) typically involves the coupling of 4-methoxyphenylacetylene with 1,4-dibromo-2-butyne under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a palladium catalyst, such as Pd(PPh3)4, in a suitable solvent like tetrahydrofuran (THF). The reaction proceeds through a Sonogashira coupling mechanism, resulting in the formation of the desired product .
Chemical Reactions Analysis
1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-methoxybenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding diketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the formation of saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield diketones, while reduction with Pd/C can produce saturated hydrocarbons .
Scientific Research Applications
1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-methoxybenzene) has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is being explored, particularly in the development of new pharmaceuticals and bioactive molecules.
Medicine: Research is ongoing to investigate the compound’s potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of 1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-methoxybenzene) is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets and pathways. For example, the compound may interact with enzymes or receptors involved in cellular signaling pathways, leading to changes in cellular function and activity .
Comparison with Similar Compounds
1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-methoxybenzene) can be compared with other similar compounds, such as:
1,1’-(But-1-en-3-yne-1,4-diyl)bis(benzene): This compound lacks the methoxy groups, resulting in different chemical and physical properties.
1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-chlorobenzene): The presence of chlorine atoms instead of methoxy groups can significantly alter the compound’s reactivity and applications.
1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-methylbenzene): The methyl groups provide different steric and electronic effects compared to methoxy groups, leading to variations in the compound’s behavior in chemical reactions.
These comparisons highlight the uniqueness of 1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-methoxybenzene) and its potential for diverse applications in scientific research.
Properties
CAS No. |
136612-76-5 |
|---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
1-methoxy-4-[4-(4-methoxyphenyl)but-1-en-3-ynyl]benzene |
InChI |
InChI=1S/C18H16O2/c1-19-17-11-7-15(8-12-17)5-3-4-6-16-9-13-18(20-2)14-10-16/h3,5,7-14H,1-2H3 |
InChI Key |
ZXJWFXWCDJZTRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC#CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 2-[(2-carboxyethyl)amino]-3,5-dichloro-](/img/structure/B14282152.png)
![Phenyl {3-[(pyridin-4-yl)carbamoyl]phenyl}carbamate](/img/structure/B14282164.png)
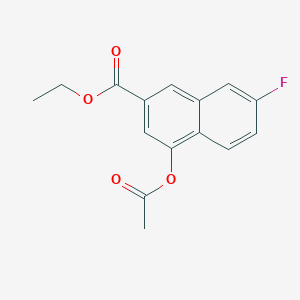
![(2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoic acid](/img/structure/B14282187.png)

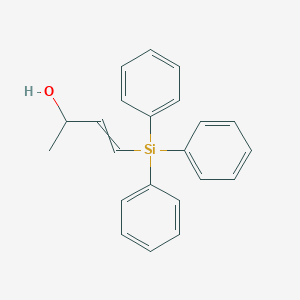
![2-Fluoro-4'-[2-(4-methylphenyl)ethyl]-4-propyl-1,1'-biphenyl](/img/structure/B14282201.png)
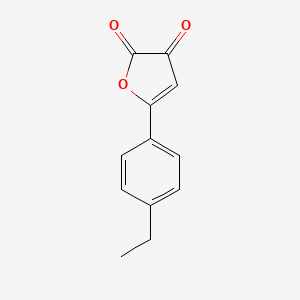
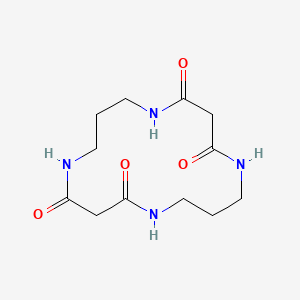
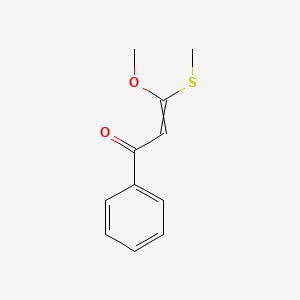
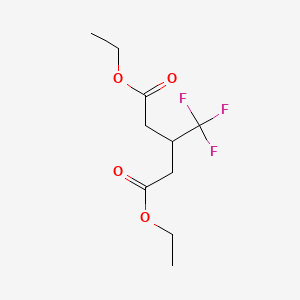
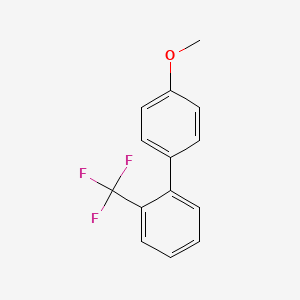
![1,1'-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene)](/img/structure/B14282244.png)
